molecular formula C21H20O10 B12461052 1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione

1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione

Cat. No.: B12461052
M. Wt: 432.4 g/mol
InChI Key: ZXXFEBMBNPRRSI-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with multiple hydroxyl groups and a glycosidic linkage to a sugar moiety. Anthraquinones are known for their diverse biological activities and are commonly found in natural products such as plants and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with a suitable aromatic compound, followed by cyclization and oxidation reactions.

    Glycosylation: The attachment of the sugar moiety to the anthraquinone core is typically carried out through glycosylation reactions using glycosyl donors and catalysts such as silver triflate or boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The anthraquinone core can be reduced to form anthracene derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying anthraquinone chemistry.

    Biology: The compound exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties, making it a valuable tool for biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar biological activities.

    Aloe-emodin: A hydroxylated anthraquinone found in aloe vera with antioxidant and anticancer properties.

    Chrysophanol: An anthraquinone with antimicrobial and anti-inflammatory activities.

Uniqueness

1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione is unique due to its specific substitution pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other anthraquinones. Its multiple hydroxyl groups and sugar moiety enhance its solubility and bioavailability, making it a versatile compound for various applications.

Properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFEBMBNPRRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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